3-[(4-chlorophenyl)sulfonyl]-7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound characterized by its unique structural features This compound contains a thienopyridine core, substituted with chlorobenzenesulfonyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and trifluoromethylphenyl derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 3-Nitro-4-chlorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique thienopyridine core and the combination of chlorobenzenesulfonyl and trifluoromethylphenyl groups.
Properties
Molecular Formula |
C20H13ClF3NO3S2 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H13ClF3NO3S2/c21-13-5-7-14(8-6-13)30(27,28)16-10-29-19-15(9-17(26)25-18(16)19)11-1-3-12(4-2-11)20(22,23)24/h1-8,10,15H,9H2,(H,25,26) |
InChI Key |
BHWXFMVNZNNGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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